molecular formula C23H26N2O4S2 B2696475 3,4-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide CAS No. 955767-33-6

3,4-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B2696475
CAS No.: 955767-33-6
M. Wt: 458.59
InChI Key: STPQMKYBCJBPBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with 3,4-dimethoxy groups and a sulfonamide moiety. The sulfonamide nitrogen is further functionalized with a branched ethyl chain bearing a 1,2,3,4-tetrahydroisoquinoline ring and a thiophen-3-yl group. The 3,4-dimethoxy substituents may enhance solubility, while the tetrahydroisoquinoline and thiophene groups contribute to steric bulk and π-π interactions .

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4S2/c1-28-22-8-7-20(13-23(22)29-2)31(26,27)24-14-21(19-10-12-30-16-19)25-11-9-17-5-3-4-6-18(17)15-25/h3-8,10,12-13,16,21,24H,9,11,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPQMKYBCJBPBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide is a complex organic compound with potential pharmacological applications. Its structure includes a sulfonamide group and a tetrahydroisoquinoline moiety, which are known to confer various biological activities. This article explores the biological activity of this compound based on available research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H26N2O4SC_{23}H_{26}N_{2}O_{4}S with a molecular weight of approximately 458.59 g/mol. The compound features:

  • Benzene ring with methoxy groups at the 3 and 4 positions.
  • Tetrahydroisoquinoline linked to a thiophene ring.

Biological Activity Overview

While specific biological activity data for this compound is limited, related compounds exhibit significant pharmacological properties. The following sections summarize the potential activities based on structural analogs and theoretical predictions.

Antibacterial Activity

Sulfonamides are well-known for their antibacterial properties. Compounds containing sulfonamide groups typically inhibit bacterial growth by interfering with folate synthesis. This suggests that this compound may also exhibit similar antibacterial effects due to its sulfonamide component.

Neuroprotective Effects

Tetrahydroisoquinolines are frequently studied for their neuroprotective effects and psychoactive properties. These compounds have been associated with various neurological benefits, including potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The presence of the tetrahydroisoquinoline moiety in this compound suggests that it may possess similar neuroprotective activities.

Binding Affinity Studies

Preliminary studies on structurally similar compounds indicate that they may interact with various biological targets, including neurotransmitter receptors and enzymes. Future interaction studies could focus on the binding affinity of this compound to targets such as dopamine receptors or serotonin transporters, which are critical in the treatment of psychiatric disorders.

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their known biological activities:

Compound NameStructural FeaturesUnique Properties
3,4-Dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide Benzene ring with methoxy groups; tetrahydroquinoline derivativePotential antiarrhythmic properties
S33138 D3 dopamine receptor antagonistExhibits potential antipsychotic properties
YM758 Inhibitor of If current channelsUnder development for treating stable angina

Case Studies and Research Findings

While direct studies on this compound are scarce, several case studies involving related compounds provide insights into its potential applications:

  • Neuroprotective Studies : Research on tetrahydroisoquinoline derivatives has shown promise in reducing oxidative stress in neuronal cells. These findings suggest that our compound may similarly protect against neuronal damage.
  • Antibacterial Efficacy : Studies indicate that sulfonamide derivatives exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. This reinforces the hypothesis that the sulfonamide group in our compound could confer antibacterial properties.

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonamide Derivatives

Compound Name Core Structure Key Substituents Notable Functional Groups
Target Compound Benzene sulfonamide 3,4-Dimethoxy, ethyl chain with tetrahydroisoquinoline and thiophen-3-yl Sulfonamide, methoxy, tetrahydroisoquinoline
1,2,4-Triazoles [7–15] () Sulfonyl phenyl triazole Halogenated phenyl (e.g., 2,4-difluorophenyl), alkyl/fluoroalkyl groups Triazole, C=S, sulfonyl
SC-558 Analogs [1a–f] () Benzene sulfonamide Quinazolinyl group, variable substituents (e.g., OCH₃, Cl, Br) Quinazoline, sulfonamide
Compound Benzamide sulfonamide 4-Ethoxy-3-ethylbenzothiazole, tetrahydroisoquinoline sulfonyl Benzothiazole, sulfonyl, ethoxy

Key Observations:

  • Sulfonamide Core: All compounds share a sulfonamide backbone, but the substituents on the nitrogen atom vary significantly. The target compound’s ethyl chain with dual aromatic systems (tetrahydroisoquinoline and thiophene) distinguishes it from triazole- or quinazoline-based derivatives .
  • Electronic Effects: The 3,4-dimethoxy groups in the target compound provide electron-donating effects, contrasting with halogenated (e.g., 2,4-difluorophenyl) or electron-withdrawing groups in and compounds. This difference may influence solubility and receptor binding .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 3,4-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves sequential coupling of the tetrahydroisoquinoline and thiophene moieties to the sulfonamide core. Key steps include:

  • Thiophene-ethylamine preparation : Use nucleophilic substitution to attach the thiophene group to an ethylamine backbone .
  • Sulfonamide formation : React 3,4-dimethoxybenzenesulfonyl chloride with the amine intermediate under anhydrous conditions (e.g., in 1,4-dioxane) at 0–5°C to avoid side reactions .
  • Purification : Employ column chromatography with a gradient eluent (hexane:ethyl acetate) and validate purity via HPLC (>98%) .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substitution patterns (e.g., methoxy groups at C3/C4, tetrahydroisoquinoline ring protons) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight accuracy (e.g., [M+H]+^+ ion) with <2 ppm error .
  • X-ray crystallography : Resolve ambiguities in stereochemistry, particularly for the tetrahydroisoquinoline-thiophene ethyl chain .

Q. How can researchers design initial biological screening assays for this compound?

  • Methodological Answer : Prioritize target classes based on structural analogs:

  • Kinase inhibition : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to the sulfonamide moiety’s affinity for ATP-binding pockets .
  • GPCR binding : Screen for activity at adrenergic or serotonin receptors, leveraging the tetrahydroisoquinoline scaffold’s prevalence in CNS-targeting drugs .
  • Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .

Advanced Research Questions

Q. How can discrepancies between computational docking predictions and experimental binding data be resolved for this compound?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Run 100-ns simulations in explicit solvent to account for protein flexibility and ligand-induced conformational changes .
  • Free energy perturbation (FEP) : Calculate binding free energy differences between predicted and observed poses using Schrödinger’s FEP+ module .
  • Alanine scanning mutagenesis : Validate key residue interactions (e.g., hydrogen bonds with sulfonamide oxygens) .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the thiophene and tetrahydroisoquinoline moieties?

  • Methodological Answer :

  • Thiophene modifications : Replace the thiophene with furan or pyrrole rings to assess π-π stacking efficiency .
  • Tetrahydroisoquinoline substitutions : Introduce electron-withdrawing groups (e.g., -CF3_3) at C7 to enhance metabolic stability .
  • Dose-response profiling : Compare IC50_{50} shifts across analogs to quantify substituent effects .

Q. How can researchers address low solubility or bioavailability in preclinical studies?

  • Methodological Answer :

  • Salt formation : Synthesize hydrochloride or mesylate salts to improve aqueous solubility .
  • Prodrug design : Acetylate the sulfonamide nitrogen or introduce PEGylated side chains for sustained release .
  • In silico ADMET prediction : Use tools like SwissADME to optimize logP and polar surface area (<140 Ų) .

Data Analysis and Theoretical Frameworks

Q. What statistical methods are suitable for analyzing contradictory results in dose-response experiments?

  • Methodological Answer :

  • Hierarchical Bayesian modeling : Account for inter-experiment variability while pooling data across replicates .
  • Bland-Altman plots : Quantify agreement between technical replicates or assay platforms .

Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery?

  • Methodological Answer :

  • Link to kinase signaling pathways : Map interactions using KEGG pathway analysis to identify off-target effects .
  • Ligand efficiency metrics : Calculate binding energy per heavy atom (LE >0.3) to prioritize lead optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.